

MPT0B392: A Dual-Acting Agent Targeting Tuberculosis and Leukemia

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Compound of Interest

Compound Name: MPT0B392

Cat. No.: B10829997

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MPT0B392, also known as Macozinone and PBTZ169, is a promising drug candidate with a dual mechanism of action, demonstrating potent activity against both *Mycobacterium tuberculosis* and various leukemia cell lines. This technical guide provides a comprehensive overview of its chemical structure, mechanisms of action, quantitative biological data, and detailed experimental protocols relevant to its study.

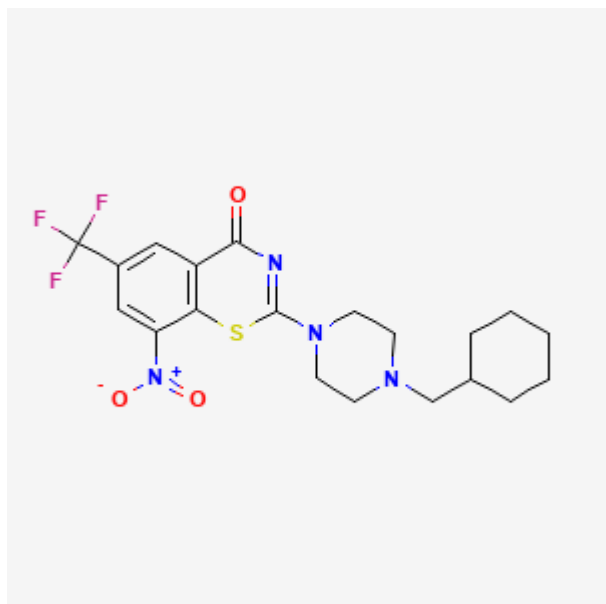
Chemical Structure

MPT0B392 is a substituted 1,3-benzothiazin-4-one derivative.

IUPAC Name: 2-[4-(cyclohexylmethyl)piperazin-1-yl]-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one

SMILES: C1CCC(CC1)CN2CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)O--INVALID-LINK--[O-]

2D Structure:



Mechanism of Action

MPT0B392 exhibits distinct mechanisms of action against its two primary targets:

- **Anti-tuberculosis:** **MPT0B392** is a potent inhibitor of the decaprenylphosphoryl- β -D-ribose 2'-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway. Specifically, it disrupts the synthesis of arabinogalactan, a critical component of the cell wall of *Mycobacterium tuberculosis*. This targeted action makes it a promising candidate for combating drug-sensitive and drug-resistant tuberculosis.
- **Anti-leukemia:** In leukemic cells, **MPT0B392** functions as a microtubule-depolymerizing agent. This disruption of microtubule dynamics leads to mitotic arrest, ultimately inducing apoptosis. This process is mediated through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.

Quantitative Data

In Vitro Anti-leukemic Activity

MPT0B392 has demonstrated significant cytotoxic effects against various leukemia cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

Cell Line	Type	IC50 (μM) at 48h
HL-60	Acute Promyelocytic Leukemia	0.02
MOLT-4	Acute Lymphoblastic Leukemia	0.03
CCRF-CEM	Acute Lymphoblastic Leukemia	0.02

In Vitro Anti-tuberculosis Activity

The minimum inhibitory concentration (MIC) of **MPT0B392** against *Mycobacterium tuberculosis* has been determined for various strains.

Strain	Resistance Profile	MIC (ng/mL)
M. tuberculosis H37Rv	Drug-Sensitive	0.3 - 1
Various Clinical Isolates	Multi-drug Resistant (MDR)	0.195 - 1.56 μg/mL
Various Clinical Isolates	Extensively-drug Resistant (XDR)	0.195 - 1.56 μg/mL

Pharmacokinetic Parameters in Beagle Dogs

A pilot pharmacokinetic study of an extended-release formulation of Macozinone (500 mg single oral dose) in beagle dogs provided the following key parameters.

State	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)
Fasted	92.1 ± 49.9	3.0	-
Fed	248.7 ± 85.3	6.0	-

Experimental Protocols

Microtubule Depolymerization Assay (In Vitro)

This protocol is a representative method for assessing the microtubule-depolymerizing activity of **MPT0B392**.

1. Reagents and Materials:

- Tubulin (lyophilized, >99% pure)
- G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)
- **MPT0B392** stock solution (in DMSO)
- Fluorescence microplate reader
- Fluorescent reporter for microtubule polymerization (e.g., DAPI)

2. Procedure:

- Reconstitute tubulin in G-PEM buffer to a final concentration of 2 mg/mL.
- Prepare serial dilutions of **MPT0B392** in G-PEM buffer.
- In a 96-well plate, add the fluorescent reporter to each well.
- Add the **MPT0B392** dilutions or vehicle control (DMSO) to the wells.
- Initiate polymerization by adding the tubulin solution to each well.
- Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
- Measure the fluorescence intensity at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes).
- Depolymerization is observed as a decrease in fluorescence over time compared to the vehicle control.
- Calculate the rate of depolymerization for each concentration of **MPT0B392**.

Western Blot for JNK Pathway Activation

This protocol outlines the steps to detect the activation of the JNK signaling pathway in leukemia cells treated with **MPT0B392**.

1. Reagents and Materials:

- Leukemia cell line (e.g., HL-60)
- Cell culture medium and supplements
- **MPT0B392** stock solution (in DMSO)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

- Primary antibodies:
- Rabbit anti-phospho-JNK (Thr183/Tyr185)
- Rabbit anti-JNK
- Rabbit anti-phospho-c-Jun (Ser63)
- Rabbit anti-c-Jun
- Mouse anti- β -actin (loading control)
- HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

2. Procedure:

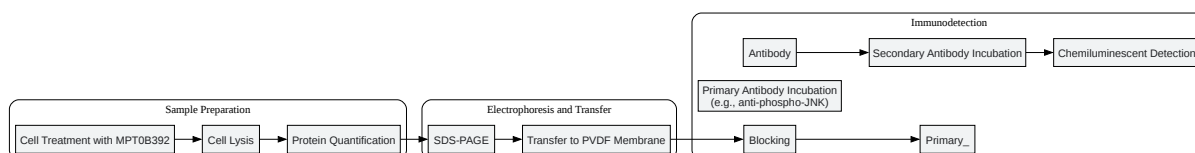
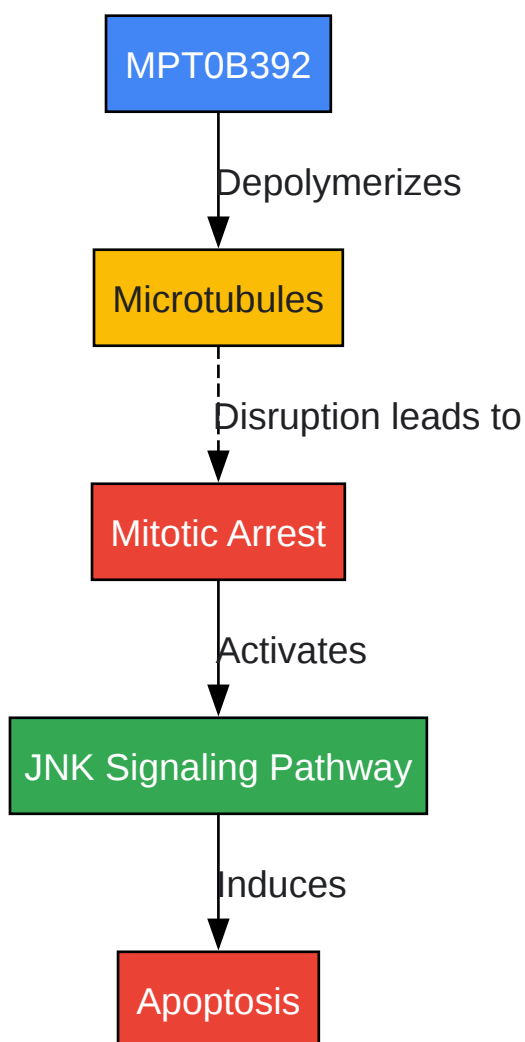
- Seed leukemia cells and allow them to adhere or grow to the desired confluency.
- Treat cells with various concentrations of **MPT0B392** or vehicle control for a specified time (e.g., 24 hours).
- Harvest and lyse the cells in lysis buffer.
- Determine the protein concentration of each lysate using the BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK) overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Strip the membrane and re-probe for total JNK and the loading control (β -actin) to ensure equal protein loading.

Visualizations



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Caption: Antituberculosis mechanism of **MPT0B392**.



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